molecular formula C13H13ClN2OS B2905746 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 545437-12-5

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2905746
CAS RN: 545437-12-5
M. Wt: 280.77
InChI Key: ZRXDNVDKGJONNC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It belongs to the class of thiazole derivatives and has been studied for its various biological activities. In

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with gaba receptors, trc, and neurotransmission pathways

Biochemical Pathways

Similar compounds have been implicated in the degradation of extracellular matrix proteins including fibrillar collagen, fibronectin, tnc, and acan

Result of Action

Based on its potential targets and pathways, it may influence cellular processes related to neurotransmission, inflammation, and extracellular matrix degradation

Action Environment

The action, efficacy, and stability of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more. For instance, the compound is a solid at room temperature . .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its broad range of biological activities. It can be used in various assays to study antimicrobial, antitumor, anti-inflammatory, and analgesic activities. It can also be used in assays to study neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. It is also important to study its pharmacokinetics and pharmacodynamics to optimize its therapeutic use. Finally, it is important to study its potential toxicity and develop appropriate safety measures for its use in the laboratory and in clinical settings.
Conclusion:
In conclusion, 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It exhibits various biological activities and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action, optimize its therapeutic use, and develop appropriate safety measures for its use in the laboratory and in clinical settings.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 4-(4-ethylphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography or recrystallization.

Scientific Research Applications

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-2-9-3-5-10(6-4-9)11-8-18-13(15-11)16-12(17)7-14/h3-6,8H,2,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXDNVDKGJONNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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